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molecular formula C10H11NO4 B133354 Ethyl 4-nitrophenylacetate CAS No. 5445-26-1

Ethyl 4-nitrophenylacetate

Cat. No. B133354
M. Wt: 209.2 g/mol
InChI Key: DWDRNKYLWMKWTH-UHFFFAOYSA-N
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Patent
US06603012B2

Procedure details

10 g of 4-nitrophenylacetic acid dissolved in 100 ml of ethanol were treated with 3 ml of concentrated sulfuric acid. The mixture was heated to reflux for 18 hours. After cooling to room temperature, the mixture was neutralized with 2 N sodium hydroxide solution then was extracted with two portions of 200 ml ethyl acetate. The combined extracts were washed with one portion of 100 ml of saturated aqueous sodium chloride solution then dried over MgSO4 and concentrated in vacuo, yielding 11.5 g of a white solid that was used without purification. 1H NMR (CDCl3): 8.19 (d, J=8.8 Hz, 2H), 7.47 (d, J=8.8 Hz, 2H), 4.18 (q, J=7.1 Hz, 2H), 3.73 (s, 2H), 1.27 (t, J=7.1 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[OH-].[Na+].[CH2:21](O)[CH3:22]>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH2:21][CH3:22])=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
then was extracted with two portions of 200 ml ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with one portion of 100 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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